((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2210053-09-9
VCID: VC7623966
InChI: InChI=1S/C18H18N6O/c25-18(17-9-20-15-3-1-2-4-16(15)22-17)24-12-5-6-13(24)8-14(7-12)23-11-19-10-21-23/h1-4,9-14H,5-8H2
SMILES: C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=NC=N5
Molecular Formula: C18H18N6O
Molecular Weight: 334.383

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone

CAS No.: 2210053-09-9

VCID: VC7623966

Molecular Formula: C18H18N6O

Molecular Weight: 334.383

* For research use only. Not for human or veterinary use.

((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone - 2210053-09-9

Description

Synthesis Approaches

The synthesis of such a compound would likely involve multiple steps, including the formation of the triazole ring, the azabicyclo[3.2.1]octane framework, and the quinoxaline moiety, followed by their assembly. Techniques such as click chemistry or the Michael reaction might be employed to form key bonds .

Synthesis Steps:

  • Formation of Triazole Ring: Could involve click chemistry using azides and alkynes.

  • Assembly of Azabicyclo[3.2.1]octane: May require stereoselective synthesis to achieve the desired configuration.

  • Quinoxaline Synthesis: Often involves condensation reactions.

Biological Activity

While specific biological activity data for ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone is not available, compounds with similar structural elements have shown promise in anticancer research. For example, quinoxaline derivatives have demonstrated antiproliferative activity against various cancer cell lines .

Potential Biological Targets:

  • Cancer Cells: Given the quinoxaline component, potential anticancer activity.

  • Enzyme Inhibition: The triazole ring could interact with enzymes, influencing metabolic pathways.

Future Research Directions:

  • Synthetic Method Development: Efficient synthesis routes are crucial for further study.

  • Biological Screening: Testing against various cell lines and biological targets to identify potential therapeutic applications.

CAS No. 2210053-09-9
Product Name ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone
Molecular Formula C18H18N6O
Molecular Weight 334.383
IUPAC Name quinoxalin-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Standard InChI InChI=1S/C18H18N6O/c25-18(17-9-20-15-3-1-2-4-16(15)22-17)24-12-5-6-13(24)8-14(7-12)23-11-19-10-21-23/h1-4,9-14H,5-8H2
Standard InChIKey XLVKNZUMODBYQT-UHFFFAOYSA-N
SMILES C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=NC=N5
Solubility not available
PubChem Compound 131703805
Last Modified Aug 19 2023

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